N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a pyrazine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 4-methoxyacetophenone. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide
- N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-4-(4-morpholinylmethyl)benzohydrazide
Uniqueness
N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the combination of a pyrazine ring and a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c1-10(11-3-5-12(20-2)6-4-11)17-18-14(19)13-9-15-7-8-16-13/h3-9H,1-2H3,(H,18,19)/b17-10- |
InChI Key |
ZSJWLFUUKJCJTB-YVLHZVERSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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